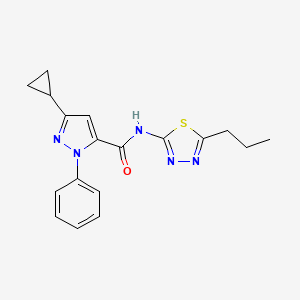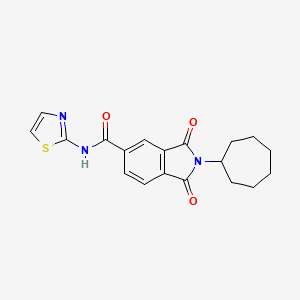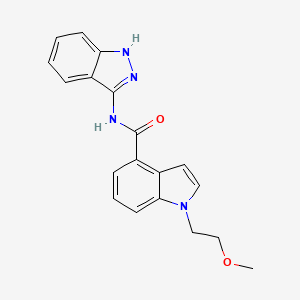
3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of diverse functional groups, including a cyclopropyl ring, a phenyl group, and a thiadiazole moiety, contributes to its unique chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of cyclopropyl ketone and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrazole core with the thiadiazole ring and the cyclopropyl-phenyl moiety. This can be achieved through a condensation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its diverse functional groups and potential to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound to study the effects of pyrazole derivatives on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the thiadiazole ring, which may reduce its biological activity.
1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the cyclopropyl group, potentially affecting its binding affinity and specificity.
3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the amide linkage, which may alter its solubility and pharmacokinetic properties.
Uniqueness
The unique combination of the cyclopropyl, phenyl, and thiadiazole groups in 3-cyclopropyl-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide contributes to its distinct chemical and biological properties. This structural diversity allows for multiple modes of interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5OS/c1-2-6-16-20-21-18(25-16)19-17(24)15-11-14(12-9-10-12)22-23(15)13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,19,21,24) |
InChI Key |
VYYZUVWBTKCXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B10992991.png)
![N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10992996.png)
![N-(3,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10992997.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10993009.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10993019.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B10993024.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B10993033.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10993034.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B10993043.png)
![4-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10993050.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B10993051.png)
![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10993067.png)
